

Boc-beta-iodo-Ala-OMe physical characteristics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	(S)-Methyl 2-Boc-amino-3- iodopropionate
Cat. No.:	B067960

[Get Quote](#)

In-Depth Technical Guide: Boc- β -iodo-Ala-OMe

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical characteristics, synthesis, and primary applications of N- α -Boc- β -iodo-L-alanine methyl ester (Boc- β -iodo-Ala-OMe), a key building block in synthetic organic chemistry and drug discovery.

Core Physical and Chemical Characteristics

Boc- β -iodo-Ala-OMe is a hydrophobic, crystalline solid that serves as a valuable intermediate in the synthesis of peptides and non-natural amino acids.^{[1][2][3]} Its stability and reactivity are enhanced by the presence of the tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group.^[1]

Structural and General Data

Property	Value	Reference(s)
CAS Number	93267-04-0	[1] [2] [3] [4] [5] [6] [7] [8] [9] [10] [11] [12]
Molecular Formula	C ₉ H ₁₆ INO ₄	[1] [2] [3] [4] [5] [6] [7] [8] [9] [10] [11]
Molecular Weight	329.13 g/mol	[2] [3] [4] [5] [6] [7] [8] [9] [10] [11] [12]
Appearance	White to light yellow crystals/powder	[1] [2]
Solubility	Soluble in water and 1% acetic acid. Soluble in methanol.	[10] [12]
Storage	0 - 8 °C, protect from light	[1] [2] [3] [4] [9] [10]

Physicochemical Properties

Property	Value	Conditions	Reference(s)
Melting Point	45 - 55 °C	[1] [4] [10]	
50 - 52 °C	(lit.)	[6] [10]	
Optical Rotation	[α]D ₂₀ = -4 ± 1°	c=2 in Methanol	[1]
[α]D ₂₂ = -4°	c=2 in Methanol	[6] [9]	
Purity	≥ 98% (HPLC)	[1] [2]	
99%	[6] [9]		

Synthesis Protocol

The synthesis of Boc-β-iodo-Ala-OMe is typically achieved from N-Boc-L-serine methyl ester. The following is a general two-step protocol.

Step 1: Tosylation of N-Boc-L-serine methyl ester

- Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve N-(tert-butoxycarbonyl)-L-serine methyl ester in dichloromethane (CH_2Cl_2).
- Addition of Reagents: Cool the solution to 0 °C in an ice bath. Add 4-dimethylaminopyridine (DMAP), trimethylamine hydrochloride (Me_3NHCl), and freshly recrystallized p-toluenesulfonyl chloride (TsCl).
- Base Addition: Slowly add a solution of triethylamine (Et_3N) in CH_2Cl_2 dropwise to the reaction mixture at 0 °C over approximately 40 minutes.
- Reaction Progression: Stir the resulting slurry at 0 °C for 2 hours.
- Workup: Pour the reaction mixture into a mixture of ice, water, and 2M HCl. Extract the aqueous layer with CH_2Cl_2 . Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate via rotary evaporation to yield the crude N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester.
- Purification: The crude product can be purified by crystallization.

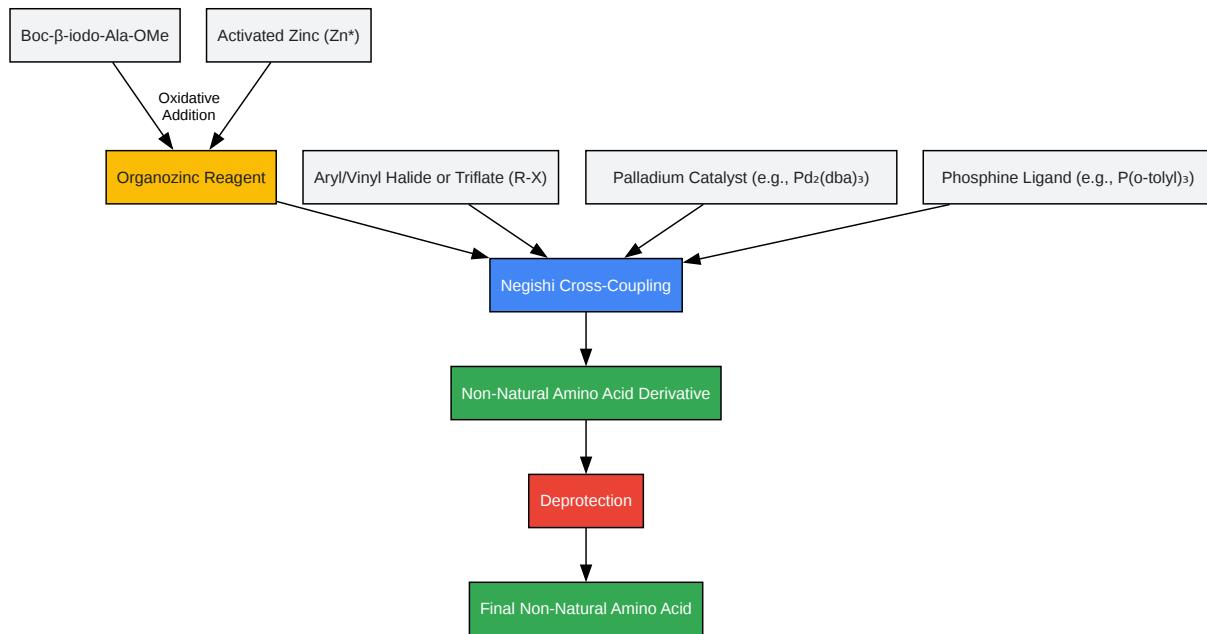
Step 2: Iodination to Yield Boc- β -iodo-Ala-OMe

- Reaction Setup: In a round-bottomed flask, dissolve the N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester from the previous step in acetone.
- Nucleophilic Substitution: Add sodium iodide (NaI) to the solution in one portion and stir at room temperature.
- Reaction Progression: Monitor the reaction until completion.
- Workup and Purification: A detailed workup and purification procedure for a similar synthesis involves filtration, concentration to remove the solvent, addition of methyl tert-butyl ether to precipitate triphenylphosphine oxide (if applicable from a different synthetic route), and final purification of the residue by flash column chromatography on silica gel to afford the pure product.^[10]

Characterization Data

While detailed experimental parameters for the characterization of Boc- β -iodo-Ala-OMe are not extensively published, typical analytical methods would include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: A ^1H NMR spectrum of the D-enantiomer (Boc-3-iodo-D-Ala-OMe) is available and was recorded in CDCl_3 .^[13] This provides a reference for the expected proton chemical shifts.
- Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for the N-H bond of the carbamate, the C=O stretching of the ester and carbamate groups, and C-O bonds.
- Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound.


Applications in Synthesis

Boc- β -iodo-Ala-OMe is not known to be directly involved in biological signaling pathways. Its primary utility lies in its role as a versatile synthetic intermediate, particularly in peptide synthesis and the generation of non-natural amino acids.^{[1][4][6][9]}

Synthesis of Non-Natural Amino Acids via Negishi Coupling

A key application of Boc- β -iodo-Ala-OMe is in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling.^[11] In this reaction, the iodoalanine derivative is first converted to an organozinc reagent, which then couples with various electrophiles.

The following diagram illustrates the general workflow for the synthesis of a non-natural amino acid using Boc- β -iodo-Ala-OMe in a Negishi coupling reaction.

[Click to download full resolution via product page](#)

Caption: Workflow for Negishi Coupling using Boc-β-iodo-Ala-OMe.

This methodology allows for the introduction of a wide variety of functional groups at the β-position of the alanine scaffold, making it a powerful tool for creating novel amino acid building blocks for drug discovery and development. For instance, it has been utilized in the synthesis of N-Boc-2',6'-dimethyl-L-tyrosine, a component of synthetic opioid ligands.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. Boc-Beta-iodo-Ala-Ome | 93267-04-0 [chemicalbook.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. 93267-04-0 | Boc- β -iodo-Ala-OMe | C-protective Amino Acid | Ambeed.com [ambeed.com]
- 6. BOC-3-iodo-alanine methyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompas.com]
- 7. scbt.com [scbt.com]
- 8. achemtek.com [achemtek.com]
- 9. advancedchemtech.com [advancedchemtech.com]
- 10. BOC-3-IODO-D-ALANINE METHYL ESTER | 170848-34-7 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- To cite this document: BenchChem. [Boc-beta-iodo-Ala-OMe physical characteristics]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b067960#boc-beta-iodo-ala-ome-physical-characteristics\]](https://www.benchchem.com/product/b067960#boc-beta-iodo-ala-ome-physical-characteristics)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com